1,3-Hexadien-1-ol
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Overview
Description
1,3-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, which consists of six carbon atoms with two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Hexadien-1-ol can be synthesized through several methods, including:
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.
Catalytic Pyrolysis: This method involves the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol using alumina at temperatures ranging from 260°C to 325°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
1,3-Hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the hexadiene chain can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols and amines.
Scientific Research Applications
1,3-Hexadien-1-ol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Hexadien-1-ol involves its reactivity due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction .
Comparison with Similar Compounds
1,3-Hexadien-1-ol can be compared with other similar compounds, such as:
1,5-Hexadien-3-ol: This compound has a hydroxyl group at the third carbon position and is used in similar synthetic applications.
2,4-Hexadien-1-ol: This compound has a hydroxyl group at the first carbon position and is also used in Diels-Alder reactions.
Uniqueness
This compound is unique due to its specific placement of the hydroxyl group and the conjugated diene system, which makes it highly reactive and versatile in various chemical reactions.
Properties
CAS No. |
11131-15-0 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1E,3E)-hexa-1,3-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |
InChI Key |
ZVSONHCDFQDFNN-VNKDHWASSA-N |
SMILES |
CCC=CC=CO |
Isomeric SMILES |
CC/C=C/C=C/O |
Canonical SMILES |
CCC=CC=CO |
11131-15-0 | |
Synonyms |
hexadienol |
Origin of Product |
United States |
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